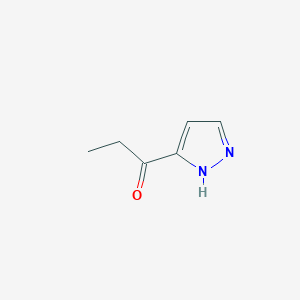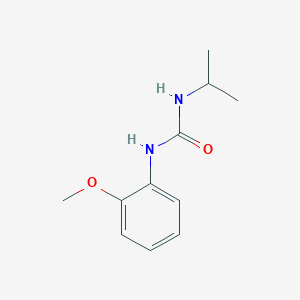
3-(2-Fluorophenyl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-1,1-dimethylurea, also known as fluometuron, is a herbicide that is widely used in agriculture to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Fluometuron is a member of the phenylurea herbicide family and is a selective inhibitor of photosynthesis in plants.
作用机制
The mechanism of action of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the inhibition of photosynthesis in plants. It specifically targets the photosystem II complex in the thylakoid membranes, which is responsible for the light-dependent reactions of photosynthesis. Fluometuron binds to the D1 protein in the photosystem II complex, which inhibits electron transport and blocks the transfer of energy from the light-harvesting pigments to the electron transport chain. This results in a decrease in ATP and NADPH production, which are essential for the synthesis of organic compounds in plants.
Biochemical and Physiological Effects:
Fluometuron has been shown to have a number of biochemical and physiological effects on plants. Studies have demonstrated that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits the activity of the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is responsible for fixing carbon dioxide during photosynthesis. This leads to a decrease in the rate of photosynthesis and a reduction in plant growth. Additionally, 3-(2-Fluorophenyl)-1,1-dimethylurea has been shown to induce oxidative stress in plants by increasing the production of reactive oxygen species (ROS).
实验室实验的优点和局限性
Fluometuron is a widely used herbicide in agriculture and has been extensively studied for its effects on plants. It is relatively easy to synthesize and is readily available for use in lab experiments. However, one limitation of 3-(2-Fluorophenyl)-1,1-dimethylurea is that it is highly toxic to aquatic organisms and can have negative effects on the environment if not used properly.
未来方向
There are a number of future directions for research on 3-(2-Fluorophenyl)-1,1-dimethylurea. One area of interest is the development of new herbicides that are more selective and have fewer negative effects on the environment. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(2-Fluorophenyl)-1,1-dimethylurea on plants, as well as its potential effects on human health. Finally, there is a need for more research on the mechanisms of resistance to 3-(2-Fluorophenyl)-1,1-dimethylurea in weeds, as this could lead to the development of new strategies for weed control.
合成方法
The synthesis of 3-(2-Fluorophenyl)-1,1-dimethylurea involves the reaction of 2-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of an acid. The yield of this reaction is typically around 70-80%.
科学研究应用
Fluometuron has been extensively studied for its herbicidal properties and its effects on plants. It is used to control a wide range of weeds in crops such as cotton, soybean, and corn. Studies have shown that 3-(2-Fluorophenyl)-1,1-dimethylurea inhibits photosynthesis in plants by blocking electron transport in the thylakoid membranes. This results in a decrease in energy production and ultimately leads to the death of the plant.
属性
IUPAC Name |
3-(2-fluorophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUQAYIGUYSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1,1-dimethylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)




![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



